molecular formula C9H14F2N4O B2911588 4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide CAS No. 2101198-98-3

4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2911588
CAS No.: 2101198-98-3
M. Wt: 232.235
InChI Key: MSHLVEZGGJOITD-UHFFFAOYSA-N
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Description

4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, and it is substituted with various functional groups that contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the specific requirements of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 4-nitro-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide.

  • Reduction: Formation of 4-amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazoline-3-carboxamide.

  • Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme activities and pathways.

Industry: Use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit or activate certain enzymes, modulate signaling pathways, or bind to receptors to elicit a physiological response.

Comparison with Similar Compounds

  • 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide: Similar to the compound but lacks the isopropyl group.

  • 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide: Similar structure but with an ethyl group instead of isopropyl.

  • 4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide: Similar structure but with a methyl group instead of isopropyl.

Uniqueness: The presence of the isopropyl group in 4-Amino-1-(2,2-difluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

4-amino-1-(2,2-difluoroethyl)-N-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N4O/c1-5(2)13-9(16)8-6(12)3-15(14-8)4-7(10)11/h3,5,7H,4,12H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHLVEZGGJOITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NN(C=C1N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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